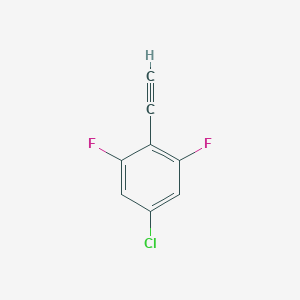

5-Chloro-2-ethynyl-1,3-difluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

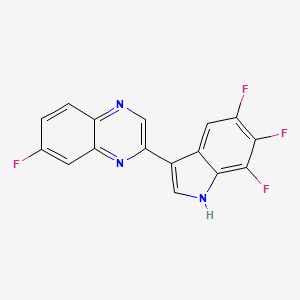

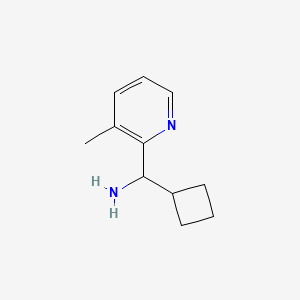

5-Chloro-2-ethynyl-1,3-difluorobenzene is a chemical compound with the CAS Number: 2226288-25-9 . It has a molecular weight of 172.56 . The compound is in powder form and is typically stored at 4 degrees Celsius .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethynyl-1,3-difluorobenzene is 1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine and fluorine atoms, as well as the ethynyl group.Physical And Chemical Properties Analysis

5-Chloro-2-ethynyl-1,3-difluorobenzene is a powder . The compound’s exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available sources.Applications De Recherche Scientifique

Fluorination of Aromatic Compounds

The study of aromatic compound fluorination, specifically halobenzenes, reveals insights into the formation mechanism of various fluorinated benzene derivatives through electrochemical processes. This research highlights the potential for synthesizing complex fluorinated structures, which could be foundational for developing novel compounds in materials science and pharmaceuticals. The mechanism involves cathodic dehalogeno-defluorination, influenced by factors such as cathode potential and electrolyte composition, leading to various halogenated and fluorinated products (Horio et al., 1996).

Nucleophilic Substitution Reactions

Research on 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloronitrobenzenes demonstrates the activation of halogen substituents towards nucleophilic attack due to the introduction of fluorine-containing substituents. This has significant implications for synthetic chemistry, providing a pathway to introduce N- and S-containing groups into the benzene ring, opening avenues for creating heterocyclic compounds and exploring additional synthetic possibilities (Sipyagin et al., 2004).

Synthesis of Dicyanobenzenes and Phthalocyanines

The synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and subsequent conversion to hexa-substituted phthalocyanines offers a glimpse into the creation of complex organic structures. This research underlines the potential for constructing novel organic semiconductors and pigments, leveraging the unique properties of the synthesized compounds for applications in electronics and dye manufacturing (Wöhrle et al., 1993).

Generation of Benzosultams

The photo-initiated trifluoromethylation of 2-ethynylbenzenesulfonamides highlights a novel method for generating benzosultams, showcasing the efficiency of using visible light irradiation for inducing chemical transformations. This method's significance lies in its application in synthesizing complex molecular structures, potentially useful in drug discovery and organic synthesis (Xiang et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

5-chloro-2-ethynyl-1,3-difluorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF2/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKCHRUYAYPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-benzylpiperidin-4-yl)methyl]-3-chlorobenzamide](/img/structure/B2963687.png)

![5-(4-fluoro-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)-3-methyl-1,2,4-oxadiazole](/img/structure/B2963693.png)

![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)

![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2963705.png)